2-(1,3-Dioxan-5-yloxy)isonicotinic acid
Overview
Description
2-(1,3-Dioxan-5-yloxy)isonicotinic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of isonicotinic acid, featuring a 1,3-dioxane ring attached to the isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid typically involves the reaction of isonicotinic acid with 1,3-dioxane derivatives under specific conditions. One common method includes the use of acetic acid as a catalyst to facilitate the formation of the 1,3-dioxane ring . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxan-5-yloxy)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction may produce reduced derivatives with different functional groups .
Scientific Research Applications
2-(1,3-Dioxan-5-yloxy)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A parent compound with similar structural features but without the 1,3-dioxane ring.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position.
2,6-Dichloroisonicotinic acid: A derivative with additional chlorine atoms, used as a synthetic inducer of plant resistance.
Uniqueness
2-(1,3-Dioxan-5-yloxy)isonicotinic acid is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)7-1-2-11-9(3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGDGEQLPWVSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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